molecular formula C13H13N3S B1225072 1-(3-Methylphenyl)-3-(2-pyridinyl)thiourea

1-(3-Methylphenyl)-3-(2-pyridinyl)thiourea

Cat. No. B1225072
M. Wt: 243.33 g/mol
InChI Key: PQYWQBHBAVCIGA-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-3-(2-pyridinyl)thiourea is a member of thioureas.

Scientific Research Applications

Synthesis and Structural Analysis

  • 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, a related compound, was synthesized and characterized, showing stability and molecular docking capabilities. Quantum chemical studies using DFT methods affirmed its structural properties (Mushtaque et al., 2016).

Biological Activities and DNA Binding

  • Similar derivatives like 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea have been synthesized, exhibiting significant DNA binding abilities and cytotoxic nature against certain cell lines, indicating potential in cancer research (MD Mushtaque et al., 2017).
  • Other thiourea derivatives demonstrated strong DNA binding and potential for anticancer, antioxidant, antibacterial, and antifungal activities, which could be relevant for research into similar compounds (Shaista Tahir et al., 2015).

Materials Science and Corrosion Inhibition

  • A related compound, 1-methyl-3-pyridin-2-yl-thiourea, was effective in inhibiting the corrosion of mild steel in acidic medium, suggesting possible applications in materials science (S. Hosseini & A. Azimi, 2009).

Catalytic and Chemical Reactions

  • Charged thiourea derivatives have shown significant catalytic activity in Friedel-Crafts reactions, a finding that could be extrapolated to similar compounds (Yang Fan et al., 2018).

properties

Product Name

1-(3-Methylphenyl)-3-(2-pyridinyl)thiourea

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

IUPAC Name

1-(3-methylphenyl)-3-pyridin-2-ylthiourea

InChI

InChI=1S/C13H13N3S/c1-10-5-4-6-11(9-10)15-13(17)16-12-7-2-3-8-14-12/h2-9H,1H3,(H2,14,15,16,17)

InChI Key

PQYWQBHBAVCIGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=N2

solubility

1.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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